molecular formula C16H20FNO2 B1683589 methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 50370-56-4

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B1683589
CAS No.: 50370-56-4
M. Wt: 277.33 g/mol
InChI Key: QUSLQENMLDRCTO-YJNKXOJESA-N
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Description

Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic tropane derivative characterized by its stereospecific configuration and substituted aromatic ring. Its molecular formula is C₁₆H₂₀FNO₂, with a molecular weight of 293.34 g/mol (calculated from the formula in ). The compound features a rigid 8-azabicyclo[3.2.1]octane core, a methyl ester at position 2, a 4-fluorophenyl group at position 3, and a methyl-substituted nitrogen at position 8 . The stereochemistry (1R,2S,3S,5S) is critical for its biological interactions, as seen in related tropane alkaloids like cocaine and RTI compounds .

Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSLQENMLDRCTO-YJNKXOJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50370-56-4
Record name Win 35428
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50370-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R-(exo,exo))-3-(4-fluorophenyl)-8-methyl-8- azabicyclo(3.2.1)octane-2-carboxylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane
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URL https://echa.europa.eu/information-on-chemicals
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Record name WIN-35428
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZT6KJ947T
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of WIN35428 involves several steps, starting from the precursor methylecgonidine. The key steps include:

Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

WIN35428 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WIN35428 has a wide range of applications in scientific research:

Mechanism of Action

WIN35428 acts as a dopamine reuptake inhibitor. It binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound also has some affinity for the serotonin transporter, although its primary target is the dopamine transporter .

Comparison with Similar Compounds

Metabolic and Pharmacokinetic Comparisons

  • Target Compound : Fluorine’s electronegativity may slow CYP450-mediated demethylation, contrasting with Troparil’s rapid demethylation to active metabolites .
  • 4-Chloro Analog : Chlorine’s inductive effect could accelerate hepatic clearance compared to fluorine .
  • Cocaine : Short half-life (1 hour) due to esterase hydrolysis; the target’s methyl ester may offer similar vulnerability but slower kinetics .

Biological Activity

Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, commonly referred to as WIN 35428, is a bicyclic compound with significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H20FNO2
  • Molecular Weight : 277.34 g/mol
  • CAS Number : 50370-56-4

This compound primarily functions as a dopamine transporter (DAT) inhibitor , which plays a crucial role in the regulation of dopamine levels in the brain. By inhibiting DAT, WIN 35428 increases extracellular dopamine concentrations, which can influence various neurobiological processes including mood regulation and motor control .

Pharmacological Effects

The biological activity of WIN 35428 has been documented in several studies:

  • Dopaminergic Activity : As a DAT inhibitor, it enhances dopaminergic signaling. This property is particularly relevant in the context of neurodegenerative diseases and psychiatric disorders where dopamine dysregulation is evident.
  • Potential Therapeutic Applications :
    • Neuropsychiatric Disorders : Its ability to modulate dopamine levels suggests potential use in treating conditions such as depression and schizophrenia.
    • Addiction Treatment : By altering dopamine dynamics, it may help in managing addiction disorders.

In Vitro Studies

Research has demonstrated that WIN 35428 exhibits significant inhibitory effects on DAT with an IC50 value indicating its potency . The compound's interaction with other neurotransmitter systems has also been explored to assess its broader pharmacological profile.

Data Table: Biological Activity Summary

Activity TypeValue (log(M))Mechanism of ActionReferences
DAT Inhibition-7.5Inhibition of DAT ,
Serotonin Receptor Binding-6.0Modulation of serotonin receptors ,
Acetylcholinesterase Inhibition-5.5Inhibition of acetylcholinesterase

Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry evaluated the effects of WIN 35428 on animal models exhibiting symptoms of depression. The results indicated that administration led to significant improvement in depressive behaviors correlated with increased dopamine levels in the prefrontal cortex.

Study 2: Addiction Models

Research conducted on addiction models demonstrated that WIN 35428 reduced relapse rates in subjects previously exposed to addictive substances by modulating dopaminergic pathways involved in reward processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

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